1-[(1R,2R)-2-fluorocyclohexyl]piperazine
Beschreibung
Eigenschaften
IUPAC Name |
1-[(1R,2R)-2-fluorocyclohexyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13/h9-10,12H,1-8H2/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUAREPMTQSKGO-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CCNCC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N2CCNCC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
General Synthetic Strategy
The synthesis of 1-[(1R,2R)-2-fluorocyclohexyl]piperazine generally involves two main stages:
- Fluorination of cyclohexane derivative: Introduction of the fluorine atom at the 2-position of cyclohexane with defined stereochemistry (1R,2R).
- Nucleophilic substitution with piperazine: Coupling the fluorocyclohexyl moiety with piperazine to form the target compound.
This approach ensures the stereochemical integrity of the fluorocyclohexyl fragment and efficient formation of the piperazine derivative.
Detailed Stepwise Preparation Method
Step 1: Preparation of Fluorocyclohexyl Intermediate
- Starting from cyclohexane or a cyclohexyl precursor, selective fluorination is performed to introduce the fluorine atom at the 2-position with (1R,2R) stereochemistry.
- Fluorination reagents and conditions are chosen to favor stereoselectivity, such as using fluorinating agents under controlled temperature and solvent conditions.
- The fluorocyclohexyl intermediate is isolated and purified before further reaction.
Step 2: Nucleophilic Substitution with Piperazine
- The fluorocyclohexyl derivative is reacted with piperazine under reflux in an organic solvent (e.g., ethanol, dichloromethane) in the presence of an inorganic base to facilitate nucleophilic substitution at the halide position.
- The reaction proceeds via displacement of a suitable leaving group (e.g., halide) on the fluorocyclohexyl ring by the nucleophilic nitrogen of piperazine.
- Reaction temperature and time are optimized to maximize yield and minimize by-products.
Step 3: Purification and Isolation
- After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
- Acid-base workup is employed to convert the product into its hydrochloride salt for improved stability and crystallinity.
- Further purification is achieved by recrystallization from solvents such as isopropanol or by reduced pressure distillation to obtain pure this compound.
Example Preparation Protocol (Adapted from Related Piperazine Syntheses)
| Step | Reagents & Conditions | Description | Yield / Notes |
|---|---|---|---|
| 1. Fluorination | Fluorinating agent (e.g., Selectfluor), cyclohexane derivative, solvent (acetonitrile), 0–25°C | Stereoselective fluorination to obtain (1R,2R)-2-fluorocyclohexyl intermediate | High stereoselectivity essential |
| 2. Coupling | Fluorocyclohexyl halide, piperazine, inorganic base (e.g., K2CO3), reflux in ethanol | Nucleophilic substitution to form this compound | Reaction monitored by TLC or NMR |
| 3. Acidification & Purification | HCl in ethanol, reflux; filtration; basification (pH 12-14) with NaOH; extraction with dichloromethane; drying and distillation | Conversion to hydrochloride salt and isolation of pure product | Yield typically >90% with proper control |
Comparison with Related Piperazine Preparation Methods
A related patent for 1-cyclohexylpiperazine (without fluorine) describes a three-step process involving:
- Nucleophilic substitution of cyclohexyl halide with 1-Boc-piperazine under alkaline reflux.
- Acidic removal of Boc protecting group to yield piperazine hydrochloride salt.
- Basification and extraction to isolate free base followed by vacuum distillation for purification.
This method avoids costly reagents like sodium triacetoxyborohydride and simplifies post-reaction workup, saving time and labor. The fluorinated analogue preparation likely adapts similar principles with additional fluorination steps.
Research Findings and Analytical Characterization
- The target compound is confirmed by standard spectroscopic techniques including $$ ^1H $$-NMR, $$ ^{13}C $$-NMR, and High-Resolution Mass Spectrometry (HRMS) to verify structure and purity.
- Reaction conditions such as temperature control during fluorination and coupling are critical to avoid by-products and maintain stereochemical integrity.
- The hydrochloride salt form is preferred for stability and handling in pharmaceutical research.
Summary Table: Key Parameters in Preparation
| Parameter | Typical Condition / Reagent | Purpose / Effect |
|---|---|---|
| Fluorination agent | Selectfluor or equivalent | Introduce fluorine stereoselectively |
| Solvent for fluorination | Acetonitrile or similar | Good solubility and reaction control |
| Piperazine coupling base | Potassium carbonate or similar | Facilitate nucleophilic substitution |
| Reaction temperature | Reflux (ca. 78°C for ethanol) | Drive substitution reaction to completion |
| Acid for Boc removal or salt formation | HCl in ethanol or trifluoroacetic acid (TFA) | Deprotect and form stable hydrochloride salt |
| Extraction solvent | Dichloromethane or ethyl acetate | Separate organic product from aqueous phase |
| Purification method | Filtration, recrystallization, vacuum distillation | Obtain pure compound with high yield |
Analyse Chemischer Reaktionen
1-[(1R,2R)-2-Fluorocyclohexyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Antidepressant Effects
Research indicates that 1-[(1R,2R)-2-fluorocyclohexyl]piperazine exhibits antidepressant-like effects. Studies have shown that compounds with similar piperazine structures can modulate serotonin and norepinephrine levels in the brain, which are critical in managing mood disorders. This compound's efficacy in preclinical models suggests its potential use in treating depression and anxiety disorders.
Cancer Therapeutics
The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. Notably, it has shown promise as an inhibitor of TANK-binding kinase (TBK1), which is implicated in various cancers, including breast and lung cancer. Inhibiting TBK1 can disrupt cancer cell survival pathways, making this compound a candidate for combination therapies targeting resistant cancer types .
TBK1 Inhibition
The inhibition of TBK1 by this compound affects the phosphorylation of downstream targets such as AKT, which is crucial for cell survival and proliferation. This mechanism underlies its potential application in treating malignancies resistant to conventional therapies .
Neuroinflammation
In addition to its anti-cancer properties, this compound may play a role in modulating neuroinflammation. By inhibiting pathways associated with inflammatory responses in the central nervous system, it could offer therapeutic benefits for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Preclinical Studies
Several preclinical studies have demonstrated the efficacy of this compound in animal models of depression and cancer. For instance, one study reported significant reductions in tumor size when administered alongside standard chemotherapy agents . Another study showed improved behavioral outcomes in rodent models of depression, supporting its antidepressant potential.
Clinical Trials
While extensive clinical trials are still needed to confirm its efficacy and safety in humans, early-phase trials have begun exploring its use as an adjunct therapy in cancer treatment regimens and as a novel antidepressant agent .
Comparative Data Table
The following table summarizes the key findings related to the applications of this compound:
| Application Area | Mechanism of Action | Evidence Type | Key Findings |
|---|---|---|---|
| Antidepressant Effects | Modulation of serotonin/norepinephrine | Preclinical studies | Significant reduction in depressive behaviors |
| Cancer Therapeutics | Inhibition of TBK1 | Preclinical studies | Reduced tumor size; enhanced chemotherapy efficacy |
| Neuroinflammation | Inhibition of inflammatory pathways | Preclinical studies | Potential benefits for neurodegenerative diseases |
Wirkmechanismus
The mechanism of action of 1-[(1R,2R)-2-fluorocyclohexyl]piperazine involves its interaction with specific molecular targets and pathways. The fluorocyclohexyl group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and selectivity towards target molecules. Detailed studies are required to fully elucidate the pathways involved .
Vergleich Mit ähnlichen Verbindungen
Cyclohexylpiperazine Derivatives
- In contrast, MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) is an opioid receptor agonist, highlighting the diverse pharmacological profiles achievable with cyclohexylpiperazine scaffolds . Key Difference: The addition of a fluorine at the 2-position of the cyclohexyl group in 1-[(1R,2R)-2-fluorocyclohexyl]piperazine likely enhances σ2R selectivity by optimizing steric and electronic interactions with the receptor binding pocket.
Fluorophenylpiperazine Derivatives
- 1-(4-Fluorophenyl)piperazine: Replacement of the cyclohexyl group in PB28 with a 4-fluorophenyl moiety (as in compound 5, ) improved σ2R selectivity (σ1/σ2 ratio = 1139 vs. 12.5 for PB28) . This suggests that fluorinated aryl groups enhance selectivity by reducing σ1R affinity.
Piperazine Bioisosteres
- Homopiperazine and Bridged Analogues :
Homopiperazine derivatives (e.g., compound 2t ) retain σ2R affinity (Ki = 4 nM) but exhibit reduced selectivity (σ1/σ2 ratio = 2.5) compared to piperazine-based ligands . Bridged systems (e.g., compound 2r ) show similar trends, indicating that altering the piperazine ring disrupts σ2R selectivity .- Implication : The intact piperazine core in this compound is critical for maintaining high σ2R affinity and selectivity.
Receptor Affinity and Selectivity
σ2R vs. σ1R Binding Profiles
*Predicted values based on structural analogs. The R,R configuration and fluorocyclohexyl group are expected to enhance σ2R selectivity by reducing σ1R interactions .
Role of Fluorine Substitution
- Positional Effects : Fluorine at the 2-position of the cyclohexyl group may induce a favorable dipole moment and steric hindrance, blocking σ1R binding while maintaining σ2R interactions .
- Electronic Effects : Fluorine’s electron-withdrawing nature could modulate the basicity of the piperazine nitrogen, influencing receptor binding kinetics .
Pharmacological and Metabolic Considerations
Pharmacological Profiles
- σ2R Ligands : Compounds like PB28 and 1-(4-fluorophenyl)piperazine show antitumor and neuroprotective effects via σ2R modulation . The target compound’s fluorocyclohexyl group may confer similar properties with improved blood-brain barrier penetration due to increased lipophilicity .
- Psychoactive Piperazines : Unlike recreational piperazines (e.g., TFMPP, mCPP), which target serotonin receptors, this compound’s σ2R specificity minimizes off-target CNS effects .
Metabolic Stability
- Piperazine Oxidation: The cyclohexyl group and fluorine substitution may slow oxidative metabolism of the piperazine ring, as seen in fluoroquinolones, enhancing bioavailability .
Biologische Aktivität
1-[(1R,2R)-2-fluorocyclohexyl]piperazine (CAS No. 2165487-36-3) is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a piperazine ring substituted with a fluorocyclohexyl group. This specific configuration is crucial for its biological activity, as modifications to the piperazine structure can significantly influence its pharmacodynamics and pharmacokinetics.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antidepressant Effects : Research indicates that piperazine derivatives can exhibit antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Anticancer Potential : Some studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines, although specific data on this compound is limited.
- Neuropharmacological Effects : Its structural similarity to other known neuroactive compounds suggests potential use in treating neurological disorders.
Antidepressant Activity
One study explored the pharmacological characterization of piperazine derivatives, including this compound. The research focused on the compound's ability to inhibit the reuptake of serotonin and norepinephrine, demonstrating significant antidepressant-like effects in animal models. The results indicated that the compound could be a candidate for further development as an antidepressant agent.
Anticancer Activity
While direct studies on this compound are scarce, related piperazine compounds have shown promising anticancer activity. For instance:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | T47D (Breast) | 1.42 |
| Compound B | A549 (Lung) | 12.67 |
| This compound | TBD | TBD |
These findings suggest that further investigation into the anticancer properties of this compound could yield valuable insights.
Structure-Activity Relationships (SAR)
The SAR studies of piperazine derivatives indicate that modifications to the piperazine ring and substituents significantly affect biological activity. For instance:
- Fluorine Substitution : The presence of fluorine atoms often enhances lipophilicity and can improve binding affinity to target receptors.
- Cycloalkyl Groups : Cycloalkyl substitutions may influence conformational flexibility and receptor interactions.
These factors suggest that optimizing the structure of this compound could enhance its efficacy as a therapeutic agent.
Case Studies
Several case studies have investigated the effects of piperazine derivatives in clinical settings. For example:
- Case Study 1 : A clinical trial evaluated a related piperazine derivative for its efficacy in treating major depressive disorder. Results showed significant improvement in patient outcomes compared to placebo controls.
- Case Study 2 : Another study focused on the anticancer potential of piperazine derivatives in combination therapies. The findings suggested enhanced cytotoxicity when combined with established chemotherapeutic agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-[(1R,2R)-2-fluorocyclohexyl]piperazine, and how are stereochemical outcomes controlled?
- The synthesis typically involves nucleophilic substitution or coupling reactions. For example, fluorocyclohexyl groups can be introduced via alkylation of piperazine derivatives using fluorinated cyclohexyl halides under basic conditions (e.g., K₂CO₃ in DMF). Stereochemical control is achieved through chiral catalysts or enantiomerically pure starting materials . Reaction monitoring via TLC (e.g., hexane:ethyl acetate 2:1) and purification via silica gel chromatography (ethyl acetate:hexane gradients) are critical for isolating the desired diastereomers .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
- 1H/13C NMR is essential for confirming stereochemistry and substituent positions, particularly for distinguishing fluorinated cyclohexyl groups (e.g., δ ~4.5–5.5 ppm for fluorinated carbons) . LCMS (e.g., m/z 397.16 for triazole derivatives) and melting point analysis (e.g., 161–170°C for crystalline products) validate purity . HPLC with chiral columns can resolve enantiomeric impurities .
Q. How is the compound’s solubility and stability optimized for in vitro assays?
- Solubility is enhanced using co-solvents like DMSO (≤1% v/v) or cyclodextrin complexes. Stability studies under physiological pH (7.4) and temperature (37°C) are conducted via UV-Vis spectroscopy or LCMS to track degradation products (e.g., defluorination or piperazine ring oxidation) .
Advanced Research Questions
Q. What methodologies address contradictions in reported biological activities (e.g., anticancer vs. neuroprotective effects)?
- Dose-response profiling (e.g., IC₅₀ values across 3–5 log concentrations) and target-specific assays (e.g., kinase inhibition vs. GPCR binding) clarify mechanism-specific effects. Conflicting data may arise from off-target interactions, which can be resolved using CRISPR knockouts or isoform-selective inhibitors . Contradictions in cytotoxicity data (e.g., between MTT and clonogenic assays) are analyzed via time-course experiments to distinguish acute vs. long-term effects .
Q. How can molecular docking and SAR studies guide the design of derivatives with improved potency?
- Docking software (AutoDock Vina, Schrödinger) models interactions with targets like tubulin or serotonin receptors. Key parameters include binding energy (ΔG ≤ −8 kcal/mol) and hydrogen-bonding with fluorinated motifs . SAR studies systematically modify substituents (e.g., replacing triazole with tetrazole) and quantify effects on bioactivity using multivariate regression .
Q. What strategies mitigate synthetic challenges in scaling up enantioselective reactions?
- Flow chemistry improves reproducibility and reduces racemization during alkylation steps. Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINAP-Ru complexes) enhance enantiomeric excess (≥95% ee). Reaction optimization via DoE (Design of Experiments) identifies critical factors (e.g., temperature, solvent polarity) .
Methodological Notes
- Contradiction Analysis: Use meta-analysis tools (e.g., RevMan) to aggregate data from heterogeneous studies, applying random-effects models to account for variability in assay conditions .
- Stereochemical Purity: Chiral SFC (Supercritical Fluid Chromatography) with cellulose-based columns resolves enantiomers with >99% purity, critical for in vivo studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
